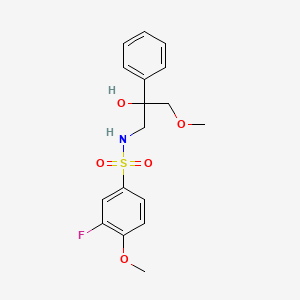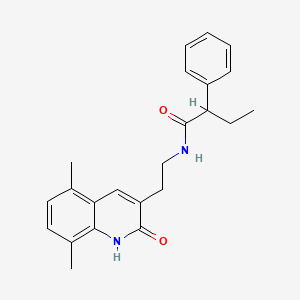
Mangan(II)-2,4-Pentandionat-Dihydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Bis(2,4-pentanedionato)manganese(II) dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other manganese complexes.
Biology: Investigated for its potential role in biological systems and as a model compound for studying manganese-containing enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the treatment of manganese deficiency.
Industry: Utilized in the production of magnetic materials and as a stabilizer in various industrial processes
Wirkmechanismus
Mode of Action
The mode of action of Bis(2,4-pentanedionato)manganese(II) dihydrate involves complex chemical reactions. For instance, it has been reported that glyoxylate catalyzes the reduction of a similar compound, [Mn(pd)3], to Mn II in aqueous perchlorate media, consuming one mole of pentane-2,4-dione (Hpd) per mole of Mn III reduced . This suggests that Bis(2,4-pentanedionato)manganese(II) dihydrate may undergo similar reactions, but further studies are needed to confirm this.
Biochemical Pathways
The compound’s interaction with glyoxylate suggests it may influence redox reactions and related biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(2,4-pentanedionato)manganese(II) dihydrate. For instance, the compound’s reactions with glyoxylate were observed in aqueous perchlorate media .
Biochemische Analyse
Biochemical Properties
The role of Manganese(2+);pentane-2,4-dione;dihydrate in biochemical reactions is quite significant. It has been found to interact with glyoxylate anion in aqueous perchlorate media, catalyzing the reduction of manganese (III) to manganese (II) . This process involves the consumption of pentane-2,4-dione and the generation of a pd˙ radical in a cyclic redox process .
Molecular Mechanism
The molecular mechanism of action of Manganese(2+);pentane-2,4-dione;dihydrate is complex. It involves a cyclic redox process where the compound interacts with glyoxylate anion, leading to the reduction of manganese (III) to manganese (II) . This process also results in the generation of a pd˙ radical .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of manganese(2+);pentane-2,4-dione;dihydrate typically involves the reaction of manganese(II) salts with pentane-2,4-dione in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
Mn2++2C5H7O2−+2H2O→Mn(C5H7O2)2⋅2H2O
Industrial Production Methods
In industrial settings, the production of manganese(2+);pentane-2,4-dione;dihydrate involves large-scale reactions using high-purity manganese(II) salts and pentane-2,4-dione. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,4-pentanedionato)manganese(II) dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states of manganese.
Substitution: Ligands in the coordination complex can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ammonia or phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(I) or manganese(0) species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iron(2+);pentane-2,4-dione;dihydrate
- Nickel(2+);pentane-2,4-dione;dihydrate
- Copper(2+);pentane-2,4-dione;dihydrate
Uniqueness
Bis(2,4-pentanedionato)manganese(II) dihydrate is unique due to its specific magnetic properties and its ability to form stable coordination complexes with pentane-2,4-dione and water. This makes it particularly useful in applications requiring magnetic materials and in studies involving manganese-containing enzymes .
Eigenschaften
IUPAC Name |
manganese(2+);pentane-2,4-dione;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H7O2.Mn.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;2*1H2/q2*-1;+2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRBHSUACSKNGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18MnO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide](/img/structure/B2404950.png)
![1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole](/img/structure/B2404951.png)
![1-[(2-Fluoroethyl)sulfanyl]propan-2-one](/img/structure/B2404955.png)

![tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, trifluoroacetic acid](/img/structure/B2404957.png)




![2-[(4-Bromophenyl)sulfanyl]quinoxaline](/img/structure/B2404965.png)
![N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide](/img/structure/B2404967.png)


